4-(Aminomethyl)-benzenethiol hydrochloride
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Overview
Description
“4-(Aminomethyl)-benzenethiol hydrochloride” is an amino acid ester hydrochloride. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . It can also be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Synthesis Analysis
The synthesis of “this compound” involves a three-step process with good or very good yields. DMT/NMM/TsO − (4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) is used as a coupling reagent .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClN2. The InChI Key is QREZLLYPLRPULF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 274-279 °C . The molecular weight is 168.62 .Scientific Research Applications
Corrosion Inhibition
4-(Aminomethyl)-benzenethiol hydrochloride derivatives have been studied for their corrosion inhibition properties. In one study, 2-((4-(dimethylamino) benzylidene)amino)benzenethiol (DBB) showed promising results in preventing carbon steel corrosion in HCl solutions. The research demonstrated that the inhibition efficiency of DBB increased with rising temperature and immersion time. The study also explored the inhibitor’s adsorption characteristics and engaged in quantum chemical calculations to predict the interaction of DBB with metal surfaces (Keleş, Keleş, & Sayın, 2021).
Chemical Sensing
The compound has also been utilized in the development of chemical sensors. One study designed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, demonstrating its potential in chemical, biological, and environmental sciences. The probe displayed high selectivity and sensitivity with successful applications in detecting thiophenols in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).
Material Science
In material science, this compound derivatives have been investigated for modifying gold surfaces. A study examined the work function of gold surfaces modified with substituted benzenethiols, including 4-aminobenzenethiol and 4-(dimethylamino)benzenethiol. The research is crucial for the design of organic electronic devices, revealing that the work function varied depending on the substituted benzenethiol used and that thermal annealing could revert the work function to that of an unmodified surface (Kuzumoto & Kitamura, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-(aminomethyl)benzenethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJDZTZVZJWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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